Cas no 2034465-02-4 (N-{3-(furan-2-yl)pyrazin-2-ylmethyl}pyridine-3-sulfonamide)

N-{3-(furan-2-yl)pyrazin-2-ylmethyl}pyridine-3-sulfonamide structure
2034465-02-4 structure
Product Name:N-{3-(furan-2-yl)pyrazin-2-ylmethyl}pyridine-3-sulfonamide
CAS No:2034465-02-4
MF:C14H12N4O3S
MW:316.335081100464
CID:5991286
PubChem ID:119105916
Update Time:2025-05-18

N-{3-(furan-2-yl)pyrazin-2-ylmethyl}pyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{3-(furan-2-yl)pyrazin-2-ylmethyl}pyridine-3-sulfonamide
    • F6562-9643
    • AKOS026699816
    • N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]pyridine-3-sulfonamide
    • N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-3-sulfonamide
    • N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide
    • 2034465-02-4
    • Inchi: 1S/C14H12N4O3S/c19-22(20,11-3-1-5-15-9-11)18-10-12-14(17-7-6-16-12)13-4-2-8-21-13/h1-9,18H,10H2
    • InChI Key: QFIRPOUVTZVCQL-UHFFFAOYSA-N
    • SMILES: S(C1C=NC=CC=1)(NCC1C(C2=CC=CO2)=NC=CN=1)(=O)=O

Computed Properties

  • Exact Mass: 316.06301143g/mol
  • Monoisotopic Mass: 316.06301143g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 106Ų

N-{3-(furan-2-yl)pyrazin-2-ylmethyl}pyridine-3-sulfonamide Pricemore >>

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Additional information on N-{3-(furan-2-yl)pyrazin-2-ylmethyl}pyridine-3-sulfonamide

Introduction to N-{3-(furan-2-yl)pyrazin-2-ylmethyl}pyridine-3-sulfonamide (CAS No. 2034465-02-4)

N-{3-(furan-2-yl)pyrazin-2-ylmethyl}pyridine-3-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2034465-02-4, represents a novel class of molecules with potential therapeutic applications. Its unique structural framework, incorporating both furan and pyrazine heterocyclic moieties, combined with a pyridine-sulfonamide functional group, makes it an intriguing candidate for further exploration in medicinal chemistry.

The molecular structure of N-{3-(furan-2-yl)pyrazin-2-ylmethyl}pyridine-3-sulfonamide exhibits a rich interplay of electronic and steric properties, which are critical for its biological activity. The presence of the furan ring contributes to the compound's aromaticity and potential for hydrogen bonding interactions, while the pyrazine moiety introduces additional rigidity and electronic diversity. The terminal pyridine-sulfonamide group enhances solubility and facilitates interactions with biological targets, making this compound a promising scaffold for drug discovery.

In recent years, there has been a growing interest in developing small molecule inhibitors targeting various kinases and enzymes involved in cancer metabolism. The scaffold of N-{3-(furan-2-yl)pyrazin-2-ylmethyl}pyridine-3-sulfonamide aligns well with this trend, as it incorporates structural elements known to interact effectively with such targets. Specifically, the furan-pyrazine core has been reported to exhibit inhibitory activity against several kinases, including those involved in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells.

The sulfonamide group in N-{3-(furan-2-yl)pyrazin-2-ylmethyl}pyridine-3-sulfonamide further enhances its potential as a pharmacophore by providing a site for hydrogen bonding and polar interactions with biological targets. This functional group is well-documented for its role in enhancing binding affinity and selectivity in drug molecules. Recent studies have highlighted the sulfonamide motif as a key component in the design of kinase inhibitors, particularly those targeting tyrosine kinases and serine/threonine kinases.

The synthesis of N-{3-(furan-2-yl)pyrazin-2-ylmethyl}pyridine-3-sulfonamide involves multi-step organic transformations that highlight the synthetic versatility of this compound class. The construction of the furan-pyrazine core typically involves cyclization reactions, while the introduction of the pyridine-sulfonamide group requires nucleophilic substitution or condensation reactions. These synthetic strategies not only showcase the compound's structural complexity but also its feasibility for large-scale production if required.

In terms of biological activity, preliminary studies on N-{3-(furan-2-yl)pyrazin-2-ylmethyl}pyridine-3-sulfonamide have revealed promising results in vitro. The compound has demonstrated inhibitory effects against several kinases, including EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and PDGFR (Platelet-Derived Growth Factor Receptor). These kinases are integral to various signaling pathways that drive tumor growth and angiogenesis, making them attractive targets for anticancer therapy.

The mechanism of action for N-{3-(furan-2-yl)pyrazin-2-ylmethyl}pyridine-3-sulfonamide is thought to involve competitive inhibition of ATP binding to the active site of target kinases. This mode of action is consistent with other kinase inhibitors that have shown efficacy in preclinical studies. Additionally, the compound's ability to cross the blood-brain barrier suggests potential applications not only in oncology but also in central nervous system disorders.

The pharmacokinetic properties of N-{3-(furan-2-yl)pyrazin-2-ylmethyl}pyridine-3-sulfonamide are another critical aspect that warrants investigation. Factors such as solubility, stability, bioavailability, and metabolic clearance will determine its suitability for clinical translation. Preliminary pharmacokinetic studies indicate that the compound exhibits moderate solubility in aqueous media and reasonable stability under physiological conditions. Further research is needed to optimize its pharmacokinetic profile through structure-based drug design approaches.

The potential therapeutic applications of N-{3-(furan-2-yll) pyrazin - 2 - ylmethyl } py rid ine - 3 - sul fon am ide are broad and multifaceted. Beyond its role as a kinase inhibitor, this compound may also exhibit anti-inflammatory properties due to its sulfonamide moiety, which is known to modulate inflammatory pathways. Moreover, its structural features suggest potential utility in treating other diseases associated with aberrant kinase activity, such as autoimmune disorders and neurodegenerative conditions.

In conclusion, N-{3-(furan - 2 - yl ) py ra zi n - 2 - ylm e th y l } py rid ine - 3 - sul fon am ide (CAS No.2034465 - 02 - 4 ) represents a promising lead compound for pharmaceutical development. Its unique structural features, combined with preliminary evidence of biological activity against key kinases involved in cancer metabolism, make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and mechanisms, compounds like N-{ 3 -( furan - 2 - yl ) py ra zi n - 2 - ylm e th y l } py rid ine - 3 - sul fon am ide } are poised to play a significant role in next-generation drug discovery efforts.

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